(Carbethoxyethylidene)triphenylphosphorane

Descripción

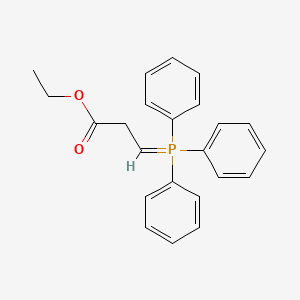

(Carbethoxyethylidene)triphenylphosphorane: Ethyl 2-(triphenylphosphoranylidene)propionate , is a chemical compound with the molecular formula C23H23O2P . It is a yellow crystalline powder that is slightly soluble in chloroform and methanol . This compound is primarily used as a reagent in organic synthesis, particularly in the Wittig reaction, which is a method for the synthesis of alkenes from aldehydes and ketones .

Propiedades

Número CAS |

54356-04-6 |

|---|---|

Fórmula molecular |

C23H23O2P |

Peso molecular |

362.4 g/mol |

Nombre IUPAC |

ethyl 3-(triphenyl-λ5-phosphanylidene)propanoate |

InChI |

InChI=1S/C23H23O2P/c1-2-25-23(24)18-19-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,19H,2,18H2,1H3 |

Clave InChI |

JSEMUSFPVZYRSG-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)CC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of (Carbethoxyethylidene)triphenylphosphorane typically involves the reaction of triphenylphosphine with ethyl 2-bromopropionate. The reaction is carried out in a solvent such as toluene, with water as a co-solvent. The mixture is stirred at 80°C for 12 hours. After the reaction is complete, the mixture is cooled, and the pH is adjusted to 8.0-8.5 using a potassium carbonate solution. The product is then filtered and dried to obtain the solid compound .

Industrial Production Methods: The industrial production of this compound follows a similar process but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. The process is designed to be environmentally friendly, with solvent recycling and reduced waste .

Análisis De Reacciones Químicas

Types of Reactions: (Carbethoxyethylidene)triphenylphosphorane primarily undergoes nucleophilic addition reactions, particularly in the Wittig reaction. This reaction involves the addition of the compound to aldehydes or ketones to form alkenes .

Common Reagents and Conditions:

Reagents: Aldehydes, ketones, triphenylphosphine, ethyl 2-bromopropionate, potassium carbonate.

Conditions: Solvent (toluene), temperature (80°C), pH adjustment (8.0-8.5).

Major Products: The major products formed from these reactions are alkenes and esters containing double bonds .

Aplicaciones Científicas De Investigación

(Carbethoxyethylidene)triphenylphosphorane has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of (Carbethoxyethylidene)triphenylphosphorane involves its role as a nucleophilic reagent in the Wittig reaction. The compound reacts with carbonyl compounds (aldehydes or ketones) to form a betaine intermediate, which then undergoes a rearrangement to form the desired alkene product . The molecular target is the carbonyl group of the aldehyde or ketone, and the pathway involves the formation and rearrangement of the betaine intermediate .

Comparación Con Compuestos Similares

- (Carbethoxymethylene)triphenylphosphorane

- (Methoxycarbonylmethylene)triphenylphosphorane

- (Ethoxycarbonylmethylene)triphenylphosphorane

Comparison: (Carbethoxyethylidene)triphenylphosphorane is unique in its ability to form alkenes with high selectivity and yield in the Wittig reaction. Compared to similar compounds, it offers better control over the reaction conditions and product formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.